Cetomacrogol 1000 Cetomacrogol 1000 Brij 58 is a nonionic surfactant or detergent for protein extraction and permeabilization of cells. It may be used in the preparation of yeast spheroplasts.
We are committed to bringing you Greener Alternative Products, which adhere to one or more of The 12 Principles of Green Chemistry. This product is a biobased surfactant and is aligned with the 7th principle of Green Chemistry "Use of Renewable Feedstocks" and the 10th principle "Design for Degradation".
Non-ionic surfactant of the polyethylene glycol family. It is used as a solubilizer and emulsifying agent in foods, cosmetics, and pharmaceuticals, often as an ointment base, and also as a research tool.
Brand Name: Vulcanchem
CAS No.: 9004-95-9
VCID: VC21185116
InChI: InChI=1S/C56H114O21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-58-19-21-60-23-25-62-27-29-64-31-33-66-35-37-68-39-41-70-43-45-72-47-49-74-51-53-76-55-56-77-54-52-75-50-48-73-46-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57/h57H,2-56H2,1H3
SMILES: CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Molecular Formula: C56H114O21
Molecular Weight: 1123.5 g/mol

Cetomacrogol 1000

CAS No.: 9004-95-9

Cat. No.: VC21185116

Molecular Formula: C56H114O21

Molecular Weight: 1123.5 g/mol

* For research use only. Not for human or veterinary use.

Cetomacrogol 1000 - 9004-95-9

Specification

Description Brij 58 is a nonionic surfactant or detergent for protein extraction and permeabilization of cells. It may be used in the preparation of yeast spheroplasts.
We are committed to bringing you Greener Alternative Products, which adhere to one or more of The 12 Principles of Green Chemistry. This product is a biobased surfactant and is aligned with the 7th principle of Green Chemistry "Use of Renewable Feedstocks" and the 10th principle "Design for Degradation".
Non-ionic surfactant of the polyethylene glycol family. It is used as a solubilizer and emulsifying agent in foods, cosmetics, and pharmaceuticals, often as an ointment base, and also as a research tool.
CAS No. 9004-95-9
Molecular Formula C56H114O21
Molecular Weight 1123.5 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C56H114O21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-58-19-21-60-23-25-62-27-29-64-31-33-66-35-37-68-39-41-70-43-45-72-47-49-74-51-53-76-55-56-77-54-52-75-50-48-73-46-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57/h57H,2-56H2,1H3
Standard InChI Key NLMKTBGFQGKQEV-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Canonical SMILES CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

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